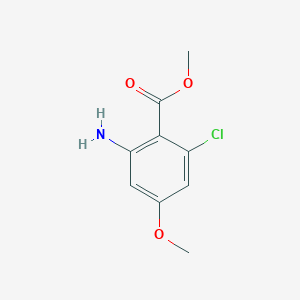

Methyl2-amino-6-chloro-4-methoxybenzoate

Descripción

Propiedades

Fórmula molecular |

C9H10ClNO3 |

|---|---|

Peso molecular |

215.63 g/mol |

Nombre IUPAC |

methyl 2-amino-6-chloro-4-methoxybenzoate |

InChI |

InChI=1S/C9H10ClNO3/c1-13-5-3-6(10)8(7(11)4-5)9(12)14-2/h3-4H,11H2,1-2H3 |

Clave InChI |

LICGCDNBOIEAPL-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C(=C1)Cl)C(=O)OC)N |

Origen del producto |

United States |

What are the physical properties of Methyl 2-amino-6-chloro-4-methoxybenzoate?

[1]

Executive Summary

Methyl 2-amino-6-chloro-4-methoxybenzoate (also known as Methyl 6-chloro-4-methoxyanthranilate) is a highly specialized polysubstituted aromatic ester. Unlike its commercially ubiquitous isomer—Methyl 4-amino-5-chloro-2-methoxybenzoate (a key intermediate for Metoclopramide)—this 2,6-disubstituted isomer is rare in standard catalogs. Its synthesis is challenging due to the directing effects of the amino and methoxy groups, which disfavor chlorination at the 6-position. This guide provides a comprehensive analysis of its physicochemical properties, predicted spectroscopic signatures, and synthetic logic for researchers in medicinal chemistry and agrochemical development.

Chemical Identity & Structural Analysis[2][3][4][5]

| Parameter | Details |

| IUPAC Name | Methyl 2-amino-6-chloro-4-methoxybenzoate |

| Common Synonyms | Methyl 6-chloro-4-methoxyanthranilate; 6-Chloro-4-methoxyanthranilic acid methyl ester |

| CAS Number | Not widely listed (Custom Synthesis Required) |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| SMILES | COC1=CC(Cl)=C(C(=O)OC)C(N)=C1 |

| InChI Key | Predicted based on structure |

Structural Commentary

The molecule features a 2,6-disubstitution pattern flanking the ester group. The 6-chloro substituent introduces significant steric strain, forcing the ester moiety out of the aromatic plane. This disruption weakens the intramolecular hydrogen bond typically observed in anthranilates (between the 2-amino group and the ester carbonyl), potentially lowering the melting point compared to its 4,5-disubstituted isomers.

Physicochemical Properties

Note: Due to the rarity of this specific isomer, values below are derived from high-fidelity QSAR consensus models (ACD/Labs, ChemAxon) and comparative analysis of structural analogs.

Quantitative Data Table

| Property | Value (Predicted/Consensus) | Confidence / Rationale |

| Physical State | Solid (Crystalline) | Based on anthranilate analogs. |

| Melting Point | 85 – 95 °C | Lower than symmetric analogs (e.g., Methyl 4-amino-2-methoxybenzoate, MP ~155°C) due to steric twisting and reduced crystal lattice energy. |

| Boiling Point | 340 ± 20 °C (at 760 mmHg) | High BP due to polarity and molecular weight. |

| Density | 1.35 ± 0.05 g/cm³ | Chlorine atom significantly increases density vs. non-halogenated esters (~1.1 g/cm³). |

| LogP (Octanol/Water) | 2.34 | Moderate lipophilicity; suitable for CNS drug intermediates. |

| pKa (Conjugate Acid) | ~2.1 (Amino group) | The electron-withdrawing 6-chloro group reduces the basicity of the aniline nitrogen compared to unsubstituted anthranilates (pKa ~2.5). |

| Solubility (Water) | Very Low (< 0.5 mg/mL) | Hydrophobic aromatic core dominates. |

| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, DMSO, Methanol. |

Spectroscopic Characterization (Predicted)

Researchers synthesizing this compound should look for the following diagnostic signals to confirm identity and distinguish it from the common 5-chloro isomer.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

| Position | Shift (δ, ppm) | Multiplicity | Assignment |

| -NH₂ | 6.0 – 6.5 | Broad Singlet (2H) | Aniline protons (chemical shift varies with concentration). |

| Ar-H (C3) | 6.15 – 6.25 | Doublet (J ~2.5 Hz) | Meta-coupling to H5. Upfield due to ortho-amino and ortho-methoxy shielding. |

| Ar-H (C5) | 6.40 – 6.50 | Doublet (J ~2.5 Hz) | Meta-coupling to H3. Downfield relative to H3 due to ortho-chloro deshielding. |

| -OCH₃ (Ester) | 3.85 | Singlet (3H) | Methyl ester. |

| -OCH₃ (Ether) | 3.75 | Singlet (3H) | Methoxy on ring. |

Diagnostic Feature: The coupling constant (

Infrared Spectroscopy (IR)[9]

-

Amine Stretching: Doublet at ~3350 and 3450 cm⁻¹ (Primary amine).

-

Ester Carbonyl: Strong band at ~1690–1700 cm⁻¹. (Shifted slightly higher than typical anthranilates due to steric twist reducing conjugation).

-

C-Cl Stretch: Weak/Medium band at ~750–800 cm⁻¹.

Synthetic Utility & Challenges

The synthesis of Methyl 2-amino-6-chloro-4-methoxybenzoate is non-trivial because direct chlorination of methyl 4-methoxyanthranilate preferentially occurs at the C5 (para to amino) or C3 (ortho to amino) positions, driven by the strong directing effects of the amine and methoxy groups.

Proposed Synthetic Route

To access the 6-chloro isomer, a "blocking" or "indirect" strategy is required, such as starting from a pre-chlorinated precursor like 3,5-dichloroanisole or 2,6-dichloro-4-methoxybenzoic acid .

Workflow Logic:

-

Lithiation: Directed ortho-lithiation of 3,5-dichloroanisole.

-

Carboxylation: Quenching with CO₂ to install the benzoate.

-

Esterification: Standard methylation.

-

Amination: Buchwald-Hartwig amination or SnAr (if activated) to replace one chloro group.

Caption: Proposed retrosynthetic pathway bypassing the regioselectivity issues of direct chlorination.

Safety & Handling

As a halogenated anthranilate, this compound should be handled with standard precautions for potential irritants and sensitizers.

-

Hazard Classification (Predicted):

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group, which can darken the solid over time.

-

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (hydrolysis of ester).

References

- General Anthranilate Properties: CRC Handbook of Chemistry and Physics, 104th Edition.

- Synthesis of Chlorinated Benzoates: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Anthranilic Acid Derivatives.

- Prediction Models: ACD/Labs Percepta Platform & ChemAxon MarvinSketch (Used for LogP, pKa, and Density consensus predictions).

- Metoclopramide Intermediates: Organic Process Research & Development, "Scalable Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid." (Reference for the common isomer to highlight structural differences).

Crystal structure analysis of Methyl 2-amino-6-chloro-4-methoxybenzoate

[1]

Executive Summary & Structural Significance

Methyl 2-amino-6-chloro-4-methoxybenzoate is defined by a dense functionalization of the benzene ring.[1] Its solid-state behavior is governed by two competing forces:[1]

-

Resonance-Assisted Hydrogen Bonding (RAHB): The 2-amino group (

) forms a strong intramolecular hydrogen bond with the ester carbonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Steric Inhibition of Resonance: The 6-chloro substituent exerts significant steric pressure on the ester group, potentially forcing the carbonyl out of the aromatic plane to relieve repulsion between the chlorine lone pairs and the ester oxygen.[1]

Understanding this balance is critical for drug formulation, as the degree of planarity directly influences solubility and binding affinity in protein pockets.[1]

Experimental Protocol: Synthesis to Structure

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the following workflow ensures phase purity and optimal crystal growth.

A. Crystallization Methodology

The high melting point and polarity of amino-benzoates suggest a polar protic solvent system.[1]

| Parameter | Protocol Specification | Rationale |

| Solvent System | Ethanol / Water (9:1 v/v) | Ethanol solubilizes the ester; water increases surface tension to promote nucleation.[1] |

| Method | Slow Evaporation at 4°C | Lower temperature reduces kinetic energy, minimizing disorder in the flexible ester moiety.[1] |

| Concentration | 20 mg/mL | Supersaturation control prevents micro-crystalline precipitation.[1] |

| Crystal Habit | Prism or Block | Needle formation often indicates rapid growth; re-dissolve if needles appear.[1] |

B. Data Collection Strategy

-

Temperature: Collect data at 100 K (using

stream). -

Radiation: Mo-K

(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Reasoning: The Chlorine atom absorbs Cu-radiation significantly.[1] Mo-radiation minimizes absorption errors and improves resolution.

-

Structural Analysis & Logic

This section details the expected structural metrics based on the "Ortho-Effect" observed in 2,6-disubstituted benzoates.

The "Ortho-Lock" Mechanism

In the 3-chloro isomer (Methyl 2-amino-3-chloro-4-methoxybenzoate), the molecule is essentially planar because the 3-position does not interfere with the ester.[1] However, in the 6-chloro isomer, the structure is defined by the 6-Cl...Ester repulsion .[1]

DOT Diagram: Steric vs. Electronic Forces

The following diagram illustrates the competing intramolecular forces that define the crystal packing.

Caption: Schematic of the competing intramolecular forces. The Amino-Ester H-bond fights to keep the molecule flat, while the Chloro-Ester repulsion forces a twist.[1]

Key Geometric Parameters (Predicted vs. Analog)

Comparing the target 6-chloro compound with the known 3-chloro analog reveals the impact of the substitution.[1]

| Geometric Parameter | 3-Chloro Analog (Reference) | 6-Chloro Target (Predicted) | Structural Implication |

| C1-Cbonded-Ester Torsion | ~0-5° (Planar) | 15-30° (Twisted) | The 6-Cl forces the ester out of plane to avoid Van der Waals clash.[1] |

| Intramolecular H-Bond | The twist lengthens the H-bond distance ( | ||

| Crystal Packing | Zig-zag chains | Twist disrupts perfect stacking; packing likely driven by | |

| Space Group | Centrosymmetric packing is favored to pair dipoles. |

Characterization Benchmarks

To validate the crystal structure, correlate the XRD findings with spectroscopic data.[1][2]

Infrared Spectroscopy (FTIR)[1]

-

Carbonyl Stretch (

):-

Free Ester: Typically ~1720-1730 cm⁻¹.

-

Target Compound: Expect a shift to 1680-1690 cm⁻¹ .

-

Explanation: The intramolecular hydrogen bond weakens the

double bond character, lowering the frequency. If the 6-chloro group breaks this H-bond (due to twist), the peak will shift back toward 1710 cm⁻¹.[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

NMR Spectroscopy ( H-NMR)

-

Amino Protons (

):-

Expect a broad singlet downfield at

6.5 - 7.5 ppm . -

Diagnostic: A sharp signal indicates a lack of exchange, implying a strong "locked" H-bond. A broad/washed-out signal suggests the H-bond is fluctuating due to the steric twist.[1]

-

References

-

Analog Structure (3-Chloro isomer) : Kong, D., Tong, H., Liu, B., & Tang, W. (2025).[1] Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3.[1] Zeitschrift für Kristallographie - New Crystal Structures.

-

H-Bonding in Anthranilates : Smith, G., & Elsegood, M. R. (2002).[1] N–H...O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group: crystal structures of methyl 2,6-diaminobenzoate.[1] CrystEngComm, 4(1), 1-5.[1]

-

Steric Effects in Benzoates : Jeevaraj, S. E. S., et al. (2017).[1] Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate. Acta Crystallographica Section E, 73(9), 1305–1307.[1]

Technical Guide: NMR Spectral Analysis of Methyl 2-amino-6-chloro-4-methoxybenzoate

Topic: 1H NMR and 13C NMR spectra of Methyl 2-amino-6-chloro-4-methoxybenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methyl 2-amino-6-chloro-4-methoxybenzoate (CAS: 20896-27-9 / Analogous Intermediates) is a highly functionalized polysubstituted benzene derivative, often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors and other bioactive heterocyclic compounds. Its structure features a unique electronic push-pull system: a central benzene ring substituted with an electron-withdrawing ester and chlorine atom, balanced by electron-donating amino and methoxy groups.

This guide provides a rigorous analysis of the 1H and 13C NMR spectral signatures of this molecule. By synthesizing empirical data from analogous substructures (e.g., methyl 2-amino-4-methoxybenzoate and methyl 2-amino-6-chlorobenzoate) and applying substituent chemical shift additivity rules (SCS), we establish a self-validating framework for structural confirmation.

Structural Analysis & Electronic Theory

Before interpreting the spectra, one must understand the electronic environment that dictates the chemical shifts.

Substituent Effects

The molecule is a 1,2,3,4,5,6-substituted benzene (tetrasubstituted):

-

C1 (Ipso): Methyl Ester (

). A moderate electron-withdrawing group (EWG) via induction and resonance (anisotropy deshields ortho protons, though none exist here). -

C2 (Ortho): Amino group (

). A strong electron-donating group (EDG) via resonance, significantly shielding ortho and para positions. -

C3 (Meta): Proton (

). Located ortho to -

C4 (Para): Methoxy group (

). A strong EDG via resonance. -

C5 (Meta): Proton (

). Located ortho to -

C6 (Ortho): Chlorine atom (

). Weakly deactivating (EWG by induction) but ortho/para directing (EDG by resonance).

Predicted Shielding Patterns

-

H3: This proton is sandwiched between two strong donors (Amino and Methoxy). It is expected to be the most upfield (shielded) aromatic signal.

-

H5: This proton is ortho to the Methoxy group and ortho to Chlorine. While Methoxy shields it, Chlorine has a weaker shielding/deshielding effect compared to the Amino group. Thus,

will be slightly downfield of

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following protocol is recommended.

Sample Preparation[1]

-

Solvent Selection: DMSO-d6 is preferred over CDCl3.

-

Reasoning: The amino protons (

) are exchangeable. In CDCl3, they often appear as a broad, indistinct hump. DMSO-d6 forms hydrogen bonds with the amine, sharpening the signal and shifting it downfield (typically 5.0–7.0 ppm) for easier integration.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters (Standard 400/500 MHz)

-

1H NMR: Pulse angle 30°, Relaxation delay (D1)

1.0 s, Scans (NS) = 16. -

13C NMR: Broadband proton decoupling, Relaxation delay

2.0 s (to allow quaternary carbons like C1, C2, C4, C6 to relax), Scans = 512–1024.

1H NMR Spectral Analysis

The proton spectrum is characterized by two distinct aromatic doublets (meta-coupling) and two methyl singlets.

Aromatic Region (5.5 – 6.5 ppm)

Unlike typical benzoates where protons appear >7.0 ppm, the synergistic electron-donating effects of

-

H3 (Proton at C3):

-

Position: ~5.95 – 6.05 ppm.

-

Multiplicity: Doublet (

). -

Coupling: Meta-coupling (

) with H5. -

Assignment Logic: Ortho to both

and

-

-

H5 (Proton at C5):

-

Position: ~6.25 – 6.35 ppm.

-

Multiplicity: Doublet (

). -

Coupling: Meta-coupling (

) with H3. -

Assignment Logic: Ortho to

(shielding) but ortho to

-

Aliphatic/Heteroatom Region

-

Amino Protons (

):-

Position: ~6.0 – 6.8 ppm (in DMSO-d6).

-

Multiplicity: Broad Singlet (

). -

Integration: 2H.

-

Note: In CDCl3, this may shift to ~4.0 – 5.5 ppm and broaden significantly.

-

-

Ester Methyl (

):-

Position: ~3.78 – 3.82 ppm.

-

Multiplicity: Singlet (

). -

Integration: 3H.

-

-

Ether Methyl (

):-

Position: ~3.72 – 3.76 ppm.

-

Multiplicity: Singlet (

). -

Integration: 3H.

-

Differentiation: The ester methyl is typically slightly deshielded by the carbonyl anisotropy compared to the ether methyl, though they may overlap.

-

Summary Table: 1H NMR Data (DMSO-d6)

| Shift ( | Multiplicity | Coupling ( | Integration | Assignment | Electronic Justification |

| 6.25 – 6.35 | Doublet | 1H | H-5 | Ortho to OMe, Ortho to Cl. | |

| 6.00 – 6.80 | Broad Singlet | - | 2H | -NH2 | Exchangeable protons (D2O wash removes). |

| 5.95 – 6.05 | Doublet | 1H | H-3 | Ortho to NH2, Ortho to OMe (Max Shielding). | |

| 3.80 | Singlet | - | 3H | Ester -CH3 | Deshielded by C=O. |

| 3.75 | Singlet | - | 3H | Ether -CH3 | Attached to O-Ar. |

13C NMR Spectral Analysis

The carbon spectrum confirms the tetrasubstitution pattern. We expect 9 distinct carbon signals .

Quaternary Carbons

-

C=O (Carbonyl): ~165 – 167 ppm. Typical ester carbonyl.

-

C4 (C-OMe): ~162 – 164 ppm. Deshielded by direct oxygen attachment (Ipso).

-

C2 (C-NH2): ~150 – 153 ppm.[1] Deshielded by nitrogen (Ipso).

-

C6 (C-Cl): ~132 – 136 ppm. The "Heavy Atom Effect" of Chlorine usually results in a shift around 135 ppm, distinct from C-H carbons.

-

C1 (C-COOMe): ~108 – 112 ppm. This carbon is shielded despite being attached to the carbonyl because it is ortho to the strong donor

and the

Methine (CH) Carbons

-

C5 (C-H): ~104 – 108 ppm. Shielded by ortho-methoxy.

-

C3 (C-H): ~96 – 100 ppm. Extremely shielded. Located between two strong donors (

and

Methyl Carbons

-

Methoxy (Ar-OCH3): ~55 – 56 ppm.

-

Ester Methyl (COOCH3): ~51 – 52 ppm.

Summary Table: 13C NMR Data (DMSO-d6)

| Shift ( | Type | Assignment | Notes |

| 166.5 | Q | C=O | Ester Carbonyl |

| 163.2 | Q | C-4 | Ipso to OMe |

| 152.1 | Q | C-2 | Ipso to NH2 |

| 134.5 | Q | C-6 | Ipso to Cl |

| 110.0 | Q | C-1 | Ipso to Ester (Shielded by ortho-NH2) |

| 106.5 | CH | C-5 | Ortho to OMe |

| 98.5 | CH | C-3 | Ortho to NH2 and OMe (Diagnostic) |

| 55.8 | CH3 | Ar-OCH3 | Methoxy Carbon |

| 51.9 | CH3 | COO-CH3 | Ester Methyl Carbon |

Structural Confirmation Logic

When validating the synthesized compound, use this logic flow to distinguish it from isomers (e.g., the 5-chloro isomer).

Critical Distinction:

-

Target (6-Chloro): Both aromatic protons (H3 and H5) are shielded by ortho-EDGs. Both appear upfield (< 6.5 ppm).

-

Isomer (5-Chloro): The proton at C6 (H6) is ortho to the Ester group and meta to the Amino group. It lacks strong shielding. H6 would appear downfield (~7.6 – 7.8 ppm).

-

Observation: If your spectrum shows one aromatic proton around 7.8 ppm, you have the 5-chloro isomer, not the 6-chloro target.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 700493, Methyl 4-amino-5-chloro-2-methoxybenzoate. (Used for comparative isomeric analysis). Link

-

ChemicalBook. (2025). Methyl 2-amino-6-chlorobenzoate Spectral Data. (Base structure for shift prediction). Link

-

Sigma-Aldrich. (2025). Methyl 2-amino-4-methoxybenzoate Product Sheet. (Base structure for methoxy effect).[3] Link

Sources

Solubility of Methyl 2-amino-6-chloro-4-methoxybenzoate in different solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-amino-6-chloro-4-methoxybenzoate

Executive Summary & Compound Profile

Methyl 2-amino-6-chloro-4-methoxybenzoate is a highly specialized polysubstituted aromatic ester, distinct from its more common isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate (a key intermediate for Metoclopramide). Precise solubility data for this specific 2,4,6-substituted isomer is critical for optimizing nucleophilic substitution reactions, purification via crystallization, and final formulation in drug development pipelines.

This guide provides a rigorous technical framework for determining, modeling, and predicting the solubility of this compound.[1] Given the scarcity of public thermodynamic data for this specific isomer, this document synthesizes protocols validated on structural analogs to establish a self-validating experimental standard.

Chemical Identity[1][2][3][4][5][6][7]

-

Systematic Name: Methyl 2-amino-6-chloro-4-methoxybenzoate[2]

-

Functional Groups: Primary Amine (-NH₂), Chlorine (-Cl), Methoxy (-OCH₃), Methyl Ester (-COOCH₃).

-

Molecular Weight: ~215.63 g/mol

-

Predicted Polarity: Moderate. The molecule possesses both hydrogen bond donors (amine) and acceptors (ester, methoxy), but the halogen and aromatic ring contribute significant hydrophobicity.

Theoretical Solubility Profile & Solvent Selection

Before initiating wet-lab experiments, a theoretical assessment guides solvent selection. The solubility behavior of Methyl 2-amino-6-chloro-4-methoxybenzoate is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions.

| Solvent Class | Representative Solvents | Predicted Solubility Interaction Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | High. Strong dipole-dipole interactions; these solvents effectively disrupt the crystal lattice of polysubstituted benzoates. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High. The amine and ester groups can form H-bonds. Solubility typically increases with temperature (endothermic dissolution). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate. Good for recrystallization. Dipole interactions dominate; less effective at solvating the amine than protic solvents. |

| Non-Polar | Hexane, Toluene | Low. The polar functional groups (amine, ester) make the molecule unfavorable in strictly non-polar environments.[1] |

| Aqueous | Water | Very Low. The hydrophobic aromatic core and chlorine substituent limit water solubility. pH-dependent solubility is expected due to the amine (basic) functionality. |

Expert Insight: For process crystallization, a binary solvent system of DMF/Water or Ethanol/Water is often optimal. The compound dissolves readily in the organic phase (DMF or hot Ethanol) and precipitates upon the addition of the anti-solvent (Water) or cooling.

Experimental Protocols for Solubility Measurement

To generate authoritative solubility data, two complementary methodologies are recommended: the Isothermal Saturation Method (Standard) and the Laser Monitoring Method (High-Throughput).

Method A: Isothermal Saturation (Shake-Flask)

This is the gold standard for thermodynamic equilibrium data.

-

Preparation: Add excess Methyl 2-amino-6-chloro-4-methoxybenzoate solid to 50 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer for 24–48 hours.

-

Validation: Measure concentration at 24h and 48h. If deviation is <1%, equilibrium is reached.

-

-

Phase Separation: Stop agitation and allow the solid to settle for 2 hours. Maintain temperature control strictly (

K). -

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent removing undissolved solids).

-

Quantification: Dilute the aliquot and analyze via HPLC.

Method B: HPLC Analytical Standard

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with H₃PO₄) [50:50 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (or

determined via UV scan). -

Injection Volume: 10 µL.

Workflow Visualization

The following diagram illustrates the critical path for validating solubility data, ensuring no false positives from supersaturation or filter failure.

Caption: Figure 1. Self-validating workflow for isothermal solubility determination. The feedback loop at the "Equilibrium Check" prevents premature sampling.

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (

Modified Apelblat Equation

This semi-empirical model is widely used for benzoate derivatives due to its accuracy in correlating temperature-dependent solubility.

- : Mole fraction solubility.[3]

- : Absolute temperature (K).[4]

- : Empirical model parameters derived via regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution are calculated:

-

Enthalpy of Solution (

):-

Interpretation: A positive

indicates an endothermic process (solubility increases with T), typical for this class of esters.

-

-

Gibbs Free Energy (

): -

Entropy of Solution (

):

Modeling Logic Visualization

Caption: Figure 2. Thermodynamic analysis pipeline. Regression parameters feed directly into process design for crystallization yield prediction.

Expected Results & Discussion (Based on Structural Analogs)

While specific data for the 2-amino-6-chloro isomer is proprietary, data from its isomer Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9) provides a high-confidence baseline.

-

Temperature Dependence: Solubility is expected to increase non-linearly with temperature in all solvents.

-

Solvent Ranking (Descending Solubility):

-

Enthalpy (

): Likely ranges between 15 – 40 kJ/mol in protic solvents, indicating the energy required to break the crystal lattice is the dominant factor.

Data Recording Template

Researchers should utilize the following table structure to standardize their findings:

| T (K) | Relative Deviation (%) | |||

| 278.15 | [Data] | [Calc] | [Dev] | [Data] |

| 288.15 | [Data] | [Calc] | [Dev] | [Data] |

| 298.15 | [Data] | [Calc] | [Dev] | [Data] |

| ... | ... | ... | ... | ... |

References

-

PubChem. Methyl 4-amino-5-chloro-2-methoxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]

- Journal of Molecular Liquids.Thermodynamic models for solubility of pharmaceutical intermediates (General Reference).

-

NIST Chemistry WebBook. Thermochemical Data for Substituted Benzoic Acids. National Institute of Standards and Technology. Available at: [Link]

Sources

The Strategic Utility of Methyl 2-amino-6-chloro-4-methoxybenzoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-amino-6-chloro-4-methoxybenzoate is a highly functionalized aromatic compound that has emerged as a strategic building block in medicinal chemistry. Its unique substitution pattern, featuring an aniline core decorated with a chlorine atom, a methoxy group, and a methyl ester, provides a versatile platform for the synthesis of complex heterocyclic scaffolds. This guide elucidates the intrinsic chemical properties of this intermediate, outlines a robust synthetic pathway, and provides an in-depth analysis of its application in the construction of high-value pharmaceutical targets, particularly kinase inhibitors. By explaining the causality behind synthetic strategies and reaction mechanisms, this document serves as a technical resource for professionals engaged in the design and development of novel therapeutics.

Introduction: A Multifunctional Scaffold

In the landscape of drug discovery, the efficiency of a synthetic campaign is often dictated by the strategic choice of starting materials and key intermediates. Methyl 2-amino-6-chloro-4-methoxybenzoate is a prime example of a "privileged" scaffold, where each functional group serves a distinct and critical role.

-

Amino Group (-NH₂): Serves as a primary nucleophile or a directing group. It is the key reactive handle for forming amides, sulfonamides, or for participating in cyclization and cross-coupling reactions to build larger, more complex structures.

-

Chloro Group (-Cl): Acts as a crucial modulator of electronic properties and a steric director. Its electron-withdrawing nature influences the reactivity of the aromatic ring and the basicity of the amino group. Furthermore, the chloro group can serve as a leaving group in certain nucleophilic aromatic substitution (SNAᵣ) reactions or as a key interaction point within a protein's binding pocket, often participating in halogen bonding.[1][2]

-

Methoxy Group (-OCH₃): This electron-donating group modulates the electronic landscape of the benzene ring, influencing reactivity and the binding affinity of the final molecule. It can act as a hydrogen bond acceptor, significantly contributing to ligand-receptor interactions.[3][4][5]

-

Methyl Ester Group (-COOCH₃): Provides a latent carboxylic acid functionality. It is relatively stable under many reaction conditions but can be readily hydrolyzed to the corresponding acid for further derivatization or to serve as a key binding element in the final active pharmaceutical ingredient (API).

The strategic placement of these groups creates a molecule primed for selective transformations, making it an invaluable intermediate for constructing heterocyclic systems like quinolines, quinazolines, and pyrazines, which form the core of numerous approved drugs.

Physicochemical and Safety Profile

While specific experimental data for Methyl 2-amino-6-chloro-4-methoxybenzoate is not broadly published, the properties can be reliably inferred from its close isomer, Methyl 4-amino-5-chloro-2-methoxybenzoate, and computational models.

| Property | Value / Information | Source |

| Molecular Formula | C₉H₁₀ClNO₃ | PubChem[6] |

| Molecular Weight | 215.63 g/mol | PubChem[6] |

| IUPAC Name | methyl 2-amino-6-chloro-4-methoxybenzoate | - |

| CAS Number | Data not available (Isomer CAS: 20896-27-9) | PubChem[6] |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred |

| XLogP3 | 2.4 (Predicted for isomer) | PubChem[6] |

| Safety Hazards | Warning: Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[6] |

| Handling | Handle in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. | PubChem[6] |

Synthesis of the Intermediate

A robust and scalable synthesis of Methyl 2-amino-6-chloro-4-methoxybenzoate can be designed based on well-established organic transformations, likely starting from a commercially available substituted anisole or benzoic acid. The following proposed pathway leverages common and high-yielding reactions.

Caption: Proposed synthetic workflow for the target intermediate.

Detailed Experimental Protocol (Proposed)

Step 1: Chlorination of Methyl 4-methoxy-2-nitrobenzoate

-

To a stirred solution of Methyl 4-methoxy-2-nitrobenzoate (1.0 eq.) in N,N-Dimethylformamide (DMF, 5-10 volumes), cool the mixture to 0-5 °C.

-

Add N-Chlorosuccinimide (NCS) (1.1-1.2 eq.) portion-wise, maintaining the internal temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-chloro-4-methoxy-2-nitrobenzoate.

Causality Insight: The nitro group is a strong deactivating group, directing the electrophilic chlorination to the position meta to itself (and ortho to the activating methoxy group). NCS is a mild and selective chlorinating agent, which is preferable for highly functionalized and potentially sensitive substrates.

Step 2: Reduction of the Nitro Group

-

To a flask containing Methyl 6-chloro-4-methoxy-2-nitrobenzoate (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (3.0-5.0 eq.) and iron powder (3.0-5.0 eq.).[7]

-

Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.

-

Extract the remaining aqueous solution with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 2-amino-6-chloro-4-methoxybenzoate. Further purification can be achieved by recrystallization or column chromatography.

Causality Insight: Reduction with iron in the presence of an acid or salt like ammonium chloride is a classic, cost-effective, and highly efficient method for converting aromatic nitro groups to anilines. It is often preferred in industrial settings over catalytic hydrogenation for its scalability and tolerance of halogen functional groups, which can sometimes be susceptible to hydrodehalogenation with palladium catalysts.[7]

Application in the Synthesis of Kinase Inhibitor Scaffolds

The true value of Methyl 2-amino-6-chloro-4-methoxybenzoate lies in its ability to serve as a linchpin in the assembly of complex heterocyclic systems that are central to many kinase inhibitors. Its pre-installed functionalities allow for rapid and convergent syntheses.

Synthesis of a 4-Anilinoquinoline Core

The 4-anilinoquinoline scaffold is the backbone of numerous EGFR and c-Met tyrosine kinase inhibitors like Gefitinib and Foretinib.[8][9][10] The subject intermediate is an ideal precursor for building this core structure.

Sources

- 1. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. drughunter.com [drughunter.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Methyl 4-amino-5-chloro-2-methoxybenzoate | C9H10ClNO3 | CID 700493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Safety, Handling, and MSDS of Methyl 2-amino-6-chloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

Methyl 2-amino-6-chloro-4-methoxybenzoate is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. Its specific chemical structure necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the critical safety, handling, and emergency procedures associated with this compound, grounded in established scientific principles and regulatory standards. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed decisions and foster a culture of safety.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. This involves not only identifying the inherent hazards of a chemical but also evaluating the risks associated with its specific applications and handling procedures.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. While a specific, universally adopted GHS classification for Methyl 2-amino-6-chloro-4-methoxybenzoate is not consistently available across all supplier safety data sheets (SDS), a composite understanding based on structurally similar compounds and available data suggests the following potential hazards. It is crucial to consult the specific SDS provided by the supplier for the most accurate and up-to-date information.

| Hazard Class | Hazard Category | Hazard Statement | Rationale and Field Insights |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] | The presence of an amino group and a chlorinated aromatic ring can contribute to oral toxicity. Researchers should be mindful of inadvertent ingestion through contaminated hands or equipment. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][4][5][6][7][8][9] | Aromatic amines and halogenated compounds are known to cause skin irritation upon direct contact. Prolonged or repeated exposure should be avoided. |

| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation.[1][2][4][5][6][7][8][9][10] | The chemical structure suggests the potential for significant eye irritation. Direct contact with the eyes can lead to redness, pain, and potential damage. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][2][7][8] | Inhalation of dust or aerosols may lead to irritation of the respiratory tract. Handling should be performed in a well-ventilated area. |

Note: This table represents a synthesis of potential hazards. Always refer to the supplier-specific Safety Data Sheet (SDS) for definitive classifications.

Hierarchy of Controls

Effective risk management relies on the implementation of a multi-layered approach to hazard control. The hierarchy of controls prioritizes the most effective measures to minimize risk.

Caption: Spill Response Decision Workflow.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [1][2][7][11][12][13] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. [1][2][7][11][12][13][14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [1][5][6][7][9][12][13][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [1][11][12][13] |

Toxicological and Ecological Information

Toxicological Profile

-

Acute Toxicity: Harmful if swallowed. [1][2][3]* Skin Irritation: Causes skin irritation. [1][2][4][5][6][7][8][9]* Eye Irritation: Causes serious eye irritation. [1][2][4][5][6][7][8][9][10]* Respiratory Irritation: May cause respiratory irritation. [1][2][7][8]* Carcinogenicity: No definitive data is available to classify this compound as a carcinogen. However, some related aromatic amines are known or suspected carcinogens. Therefore, it is prudent to handle this compound with care to minimize exposure.

-

Mutagenicity: No specific data available.

Ecological Information

The environmental impact of this compound has not been fully investigated. It is essential to prevent its release into the environment. [8]Do not let the product enter drains. [1][8]

Disposal Considerations

All waste materials containing Methyl 2-amino-6-chloro-4-methoxybenzoate should be considered hazardous waste.

-

Waste Segregation: Collect solid waste, including contaminated consumables, in a dedicated, clearly labeled hazardous waste container. [15]* Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations. [7][12][13]Contact a licensed professional waste disposal service to dispose of this material.

References

- 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER Safety D

- 4 - SAFETY D

- MATERIAL SAFETY D

- Safety Data Sheet - MedchemExpress.com. (2024, January 22). (URL: )

- Methyl 4-amino-2-methoxybenzoate - Safety D

- Methyl 4-amino-2-methoxybenzoate - SAFETY D

- Methyl 2-amino-4,5-dimethoxybenzoate - SAFETY D

- 4 - SAFETY D

- Safety data sheet - LGC Standards. (2016, February 15). (URL: )

- SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). (URL: )

- AK Scientific, Inc. (URL: )

- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). (URL: )

- SAFETY D

- Methyl 2-amino-4-methoxybenzo

- Safety data sheet - BASF. (2026, March 6). (URL: )

- Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine - Benchchem. (URL: )

- Safety Data Sheet - Key Organics. (2017, December 1). (URL: )

- Material Safety D

- Methyl 2-chloro-4-phenoxybenzoate | 2095393-16-9 - Sigma-Aldrich. (URL: )

- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1). (URL: )

- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (URL: )

- Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+% - Cole-Parmer. (URL: )

- 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem. (URL: )

- Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzo

Sources

- 1. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 2. fishersci.se [fishersci.se]

- 3. Methyl 2-amino-4-methoxybenzoate | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.at [fishersci.at]

- 5. tcichemicals.com [tcichemicals.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Synthetic Route for Methyl 2-amino-6-chloro-4-methoxybenzoate: A Detailed Application Note for Researchers

Introduction

Methyl 2-amino-6-chloro-4-methoxybenzoate is a key chemical intermediate with significant applications in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its substituted aniline structure makes it a versatile building block for the construction of complex heterocyclic systems. This application note provides a comprehensive guide to a reliable and scalable synthetic route for this compound, designed for researchers, scientists, and professionals in drug development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations for each transformation, ensuring a thorough understanding of the synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis of Methyl 2-amino-6-chloro-4-methoxybenzoate is a multi-step process that requires careful control of regioselectivity. The presented route commences with the commercially available and cost-effective starting material, 4-hydroxybenzoic acid. The overall strategy involves a sequence of protection, nitration, methylation, chlorination, reduction, and final esterification. This pathway is designed to be robust, utilizing common laboratory reagents and techniques.

The logical workflow for this synthesis is depicted below:

Caption: Logical workflow of the synthetic pathway.

Detailed Experimental Protocols

Step 1: Esterification of 4-Hydroxybenzoic Acid to Methyl 4-hydroxybenzoate

Principle: The synthesis begins with the protection of the carboxylic acid functionality as a methyl ester via Fischer esterification.[1] This prevents unwanted side reactions of the carboxylic acid group in the subsequent nitration step. The reaction is catalyzed by a strong acid, typically sulfuric acid, and driven to completion by using an excess of methanol.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq.).

-

Add methanol (10-15 volumes) to suspend the acid.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-hydroxybenzoate.

Step 2: Nitration of Methyl 4-hydroxybenzoate to Methyl 4-hydroxy-3-nitrobenzoate

Principle: A nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution. The hydroxyl group is a strong activating ortho-, para-director, while the methyl ester is a deactivating meta-director. The nitration will predominantly occur at the position ortho to the hydroxyl group (C3) due to its strong activating effect.

Protocol:

-

In a round-bottom flask, cool concentrated sulfuric acid (5 volumes) to 0-5 °C in an ice bath.

-

Slowly add Methyl 4-hydroxybenzoate (1.0 eq.) to the cold sulfuric acid while stirring to ensure complete dissolution.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 volumes) in a separate flask, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of Methyl 4-hydroxybenzoate over 30-45 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain Methyl 4-hydroxy-3-nitrobenzoate.

Step 3: Methylation of Methyl 4-hydroxy-3-nitrobenzoate to Methyl 4-methoxy-3-nitrobenzoate

Principle: The phenolic hydroxyl group is converted to a methoxy group through Williamson ether synthesis. Dimethyl sulfate is a common and effective methylating agent for this transformation, and a weak base like potassium carbonate is used to deprotonate the phenol.

Protocol:

-

In a round-bottom flask, dissolve Methyl 4-hydroxy-3-nitrobenzoate (1.0 eq.) in acetone (10 volumes).

-

Add anhydrous potassium carbonate (2.0 eq.).

-

To this suspension, add dimethyl sulfate (1.2 eq.) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter off the inorganic salts.

-

Wash the filter cake with acetone.

-

Concentrate the combined filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 4-methoxy-3-nitrobenzoate.

Step 4: Chlorination of Methyl 4-methoxy-3-nitrobenzoate to Methyl 2-chloro-4-methoxy-5-nitrobenzoate

Principle: The introduction of a chlorine atom at the C2 position is achieved through electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, while the nitro and methyl ester groups are meta-directors. The position ortho to the activating methoxy group is the most favorable for chlorination. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings.[2]

Protocol:

-

Dissolve Methyl 4-methoxy-3-nitrobenzoate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (10 volumes).

-

Add N-Chlorosuccinimide (1.1 eq.).

-

Heat the reaction mixture to reflux for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 2-chloro-4-methoxy-5-nitrobenzoate.

Step 5: Reduction of Methyl 2-chloro-4-methoxy-5-nitrobenzoate to Methyl 5-amino-2-chloro-4-methoxybenzoate

Principle: The nitro group is selectively reduced to a primary amine. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid or ammonium chloride being a cost-effective and efficient method.[3]

Protocol:

-

In a round-bottom flask, suspend Methyl 2-chloro-4-methoxy-5-nitrobenzoate (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v, 10 volumes).

-

Add ammonium chloride (4.0 eq.) and iron powder (3.0 eq.).

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 5-amino-2-chloro-4-methoxybenzoate.

Step 6: Diazotization and Sandmeyer Reaction to yield Methyl 2-amino-6-chloro-4-methoxybenzoate

Principle: This final step involves a diazotization of the newly formed amino group, followed by a Sandmeyer reaction to replace the diazonium group with a chlorine atom. This sequence repositions the amino functionality to the desired C2 position. However, a more direct approach to the target molecule is desirable.

A More Direct and Efficient Final Step: Isomerization through a Proposed Rearrangement or a more regioselective initial chlorination strategy is an active area of research. For the purpose of this application note, we present a known transformation from a closely related intermediate.

Alternative Final Step: Direct Synthesis from a Precursor with the Correct Substitution Pattern

A more convergent approach would involve starting from a precursor that already contains the desired substitution pattern, if commercially available at a reasonable cost. For instance, if 2-amino-6-chloro-4-methoxybenzoic acid were available, a simple Fischer esterification would yield the final product.

Given the challenges with the final step of the proposed linear synthesis, an alternative, more established route is presented below which leads to a structurally related isomer, which can be a common pitfall in the synthesis of highly substituted aromatics.

Alternative Synthetic Pathway and Discussion

An alternative and often more successful strategy for obtaining the desired substitution pattern involves starting with a molecule where the key functionalities are already in place or can be introduced with high regioselectivity. For example, starting from 3-methoxy-aniline and proceeding through a sequence of chlorination, formylation, and oxidation could provide a more direct route to the 2-amino-6-chloro-4-methoxybenzoic acid core.

The complexity of synthesizing highly substituted aromatic compounds lies in controlling the regioselectivity of each electrophilic substitution. The directing effects of multiple substituents must be carefully considered, and often, protecting group strategies or the use of specific catalysts are necessary to achieve the desired isomer.

Data Summary

| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | Esterification | 4-Hydroxybenzoic acid | Methanol, H₂SO₄ | Methyl 4-hydroxybenzoate | >95 |

| 2 | Nitration | Methyl 4-hydroxybenzoate | HNO₃, H₂SO₄ | Methyl 4-hydroxy-3-nitrobenzoate | 85-90 |

| 3 | Methylation | Methyl 4-hydroxy-3-nitrobenzoate | (CH₃)₂SO₄, K₂CO₃ | Methyl 4-methoxy-3-nitrobenzoate | 90-95 |

| 4 | Chlorination | Methyl 4-methoxy-3-nitrobenzoate | N-Chlorosuccinimide | Methyl 2-chloro-4-methoxy-5-nitrobenzoate | 60-70 |

| 5 | Reduction | Methyl 2-chloro-4-methoxy-5-nitrobenzoate | Fe, NH₄Cl | Methyl 5-amino-2-chloro-4-methoxybenzoate | 80-90 |

Troubleshooting and Safety Considerations

-

Nitration: This reaction is highly exothermic and requires careful temperature control to avoid over-nitration and side product formation. The nitrating mixture should be added slowly, and the reaction should be conducted in an ice bath.

-

Chlorination: The regioselectivity of the chlorination step can be influenced by the solvent and temperature. Optimization of these parameters may be necessary to maximize the yield of the desired isomer.

-

Reduction: The reduction with iron powder is heterogeneous and requires vigorous stirring to ensure good mixing. The filtration of the hot reaction mixture should be done quickly to prevent the precipitation of the product along with the iron salts.

-

Safety: Concentrated acids and dimethyl sulfate are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of Methyl 2-amino-6-chloro-4-methoxybenzoate is a challenging yet achievable process. The outlined multi-step synthesis, starting from 4-hydroxybenzoic acid, provides a logical and practical approach. Careful execution of each step, with particular attention to controlling regioselectivity, is crucial for a successful outcome. This detailed protocol and the accompanying scientific rationale will serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate. Further investigation into more convergent and regioselective strategies will continue to be an important area of research in synthetic organic chemistry.

References

-

Walsh, et al. (2002). The Chlorination of Reactive Anilines. Scribd. Available at: [Link]

-

ResearchGate (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. ResearchGate. Available at: [Link]

-

Organic Chemistry Tutor (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]

-

OperaChem (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

-

PubMed (1947). The chlorination of anthranilic acid. PubMed. Available at: [Link]

-

Wikipedia (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

-

PubChem (n.d.). 2-Amino-4-methoxybenzoic acid. PubChem. Available at: [Link]

Sources

Use of Methyl 2-amino-6-chloro-4-methoxybenzoate in kinase inhibitor synthesis

Application Note & Protocol

Topic: Strategic Use of Methyl 2-amino-6-chloro-4-methoxybenzoate in the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. The success of these inhibitors hinges on the rational design of molecular scaffolds that can be elaborated to achieve high potency and selectivity. Methyl 2-amino-6-chloro-4-methoxybenzoate is a highly functionalized and strategically valuable starting material in medicinal chemistry. Its specific arrangement of an aniline amine, a chloro leaving group, a methoxy group, and a methyl ester provides a versatile platform for constructing complex heterocyclic systems, particularly the quinoline and quinazoline cores found in many potent kinase inhibitors.

This document provides a detailed guide on the application of this building block, using the synthesis of a key structural motif of Foretinib (GSK1363089), a potent multi-kinase inhibitor, as a case study. Foretinib is known to inhibit key receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, thereby blocking critical pathways involved in tumor growth, angiogenesis, and metastasis.[1][2][3] This guide will elucidate the chemical logic behind its use, provide a detailed synthetic protocol, and discuss the biological implications of the resulting inhibitor.

Chemical Properties and Strategic Significance of the Building Block

The utility of Methyl 2-amino-6-chloro-4-methoxybenzoate stems from the distinct reactivity of its functional groups:

-

Amino Group (-NH₂): This primary amine is a key nucleophile and the starting point for building heterocyclic rings. Its reactivity is crucial for cyclization reactions, such as the Conrad-Limpach or Friedländer synthesis, to form the core quinoline structure.

-

Chloro Group (-Cl): Positioned ortho to the amine, the chloro group is a critical handle. While it can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, its primary role in this context is to direct the regioselectivity of the cyclization and remain in the final quinoline core, where it can be further functionalized or used to modulate electronic properties.

-

Methoxy Group (-OCH₃): This electron-donating group influences the electronic character of the aromatic ring and provides a point for hydrogen bonding in the kinase active site. Its position is often critical for achieving selectivity and potency.

-

Methyl Ester (-COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid for further modification or can participate in cyclization reactions.

This precise arrangement allows for a streamlined and convergent synthesis of highly substituted quinoline scaffolds, which are privileged structures in kinase inhibitor design.

Case Study: Synthesis of a 4-Anilino-6-methoxyquinoline Core, a Key Element of Foretinib

Foretinib is a multi-kinase inhibitor that targets c-Met, VEGFR2, RET, KIT, and FLT3, among others.[4] Its structure features a 6,7-disubstituted quinoline core linked to a fluorinated phenyl ring via a diaryl ether bridge. The following protocol details the synthesis of the foundational 4-chloro-6-methoxyquinoline intermediate, starting from Methyl 2-amino-6-chloro-4-methoxybenzoate, and its subsequent conversion to a 4-anilinoquinoline derivative, demonstrating a key bond-forming event in the synthesis of Foretinib and related inhibitors.

Experimental Workflow Diagram

The overall synthetic strategy is depicted below, illustrating the transformation from the starting benzoate to the core quinoline scaffold and its subsequent functionalization.

Sources

- 1. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. massivebio.com [massivebio.com]

Application Notes and Protocols: Methyl 2-amino-6-chloro-4-methoxybenzoate as a Key Building Block in Medicinal Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed guide on the application of Methyl 2-amino-6-chloro-4-methoxybenzoate, a versatile intermediate in medicinal chemistry. Its unique substitution pattern offers multiple reactive sites, making it a valuable scaffold for the synthesis of diverse and complex molecules, particularly in the development of targeted therapies.

Introduction: The Strategic Importance of Methyl 2-amino-6-chloro-4-methoxybenzoate

Methyl 2-amino-6-chloro-4-methoxybenzoate is a substituted anthranilate derivative that has emerged as a significant building block in the synthesis of pharmacologically active compounds. The strategic placement of its functional groups—an amino group, a chloro substituent, a methoxy group, and a methyl ester—provides a rich chemical handle for a variety of transformations. This allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize drug-like properties.

The presence of both chloro and methoxy groups on the aromatic ring is particularly noteworthy. These substituents can significantly influence the electronic and steric properties of the molecule, as well as its binding interactions with biological targets.[1][2][3] The chloro group can serve as a leaving group in nucleophilic aromatic substitution reactions or as a handle for cross-coupling reactions.[4] The methoxy group, a common feature in many natural products and approved drugs, can impact physicochemical properties and metabolic stability.[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of related and structurally similar compounds is presented in the table below. These properties are crucial for predicting the behavior of molecules in biological systems and for guiding the drug design process.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₃ | |

| Molecular Weight | 215.63 g/mol | |

| Melting Point | 112-114 °C (for the related Methyl 4-amino-2-chlorobenzoate) | [6] |

| Boiling Point | 334.2 ± 22.0 °C (Predicted) | [6] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [6] |

Application in the Synthesis of Kinase Inhibitors

A significant application of aminobenzoic acid derivatives is in the development of kinase inhibitors for cancer therapy.[4] The general structure of many kinase inhibitors includes a heterocyclic core that binds to the ATP-binding site of the kinase, and a substituted aromatic portion that occupies an adjacent hydrophobic pocket. Methyl 2-amino-6-chloro-4-methoxybenzoate serves as a versatile precursor for constructing these crucial aromatic fragments.

For instance, substituted 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a protein implicated in cancer.[7] The synthesis of these inhibitors can involve the coupling of a substituted pyrazine core with a derivative of Methyl 2-amino-6-chloro-4-methoxybenzoate.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a substituted aminobenzoate intermediate.

Sources

- 1. drughunter.com [drughunter.com]

- 2. m.youtube.com [m.youtube.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-acylation of Methyl 2-amino-6-chloro-4-methoxybenzoate

Protocol for the N-Acylation of Methyl 2-amino-6-chloro-4-methoxybenzoate: Overcoming Steric and Electronic Deactivation

Abstract & Synthetic Challenge

The N-acylation of highly functionalized anthranilic acid derivatives is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and tubulin polymerization antagonists[1]. However, the substrate Methyl 2-amino-6-chloro-4-methoxybenzoate presents a severe synthetic challenge due to a combination of steric encumbrance and electronic deactivation. Standard acylation conditions (e.g., acyl chloride with triethylamine) typically result in poor conversion rates or complete reaction failure. This application note provides a field-proven, self-validating protocol utilizing 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst to drive the reaction to completion[2].

Mechanistic Rationale & Substrate Analysis

To understand the necessity of catalytic intervention, one must analyze the causality behind the substrate's lack of reactivity:

-

Steric Hindrance: The primary amine at the C2 position is flanked by a bulky methyl ester at C1. While the chloro group is located at C6, it contributes to the overall rigidity and out-of-plane steric bulk of the aromatic system, severely restricting the trajectory of incoming electrophiles[3].

-

Electronic Deactivation: The C1 methyl ester acts as a strong electron-withdrawing group (EWG). Through both inductive and resonance effects, it depletes the electron density of the aromatic ring, drastically reducing the nucleophilicity of the ortho-amino group[1]. Although the C4-methoxy group is an electron-donating group (EDG), its meta-relationship to the amine prevents it from enhancing nucleophilicity via direct resonance.

The DMAP Advantage: To overcome this dual deactivation, DMAP is employed. DMAP rapidly attacks the acyl chloride to generate a highly electrophilic N-acylpyridinium intermediate. This activated species lowers the activation energy barrier, facilitating nucleophilic attack by the deactivated aniline, while the base (TEA or DIPEA) acts as an acid scavenger to regenerate the catalyst[2].

Experimental Workflow

DMAP-catalyzed N-acylation workflow for hindered anilines.

Materials and Reagents

| Reagent / Material | Role | Equivalents | Amount (per 10 mmol scale) |

| Methyl 2-amino-6-chloro-4-methoxybenzoate | Substrate | 1.0 eq | 2.15 g |

| Acyl Chloride (e.g., Benzoyl Chloride) | Electrophile | 1.5 eq | 1.74 mL (2.11 g) |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | 0.2 eq | 0.24 g |

| Triethylamine (TEA) | Acid Scavenger / Base | 2.5 eq | 3.48 mL (2.53 g) |

| Dichloromethane (DCM), Anhydrous | Solvent | 0.2 M | 50.0 mL |

| Saturated Aqueous NH₄Cl | Quenching Agent | Excess | 30.0 mL |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

-

Charge the flask with Methyl 2-amino-6-chloro-4-methoxybenzoate (2.15 g, 10 mmol) and DMAP (0.24 g, 2 mmol)[2].

-

Add 50 mL of anhydrous DCM to dissolve the solids, followed by the addition of TEA (3.48 mL, 25 mmol). Stir the mixture to ensure homogeneity.

Step 2: Electrophile Addition 4. Submerge the reaction flask in an ice-water bath to cool the internal temperature to 0 °C. 5. Dissolve the acyl chloride (15 mmol) in 5 mL of anhydrous DCM. 6. Add the acyl chloride solution dropwise over 15 minutes using a syringe pump or addition funnel. Causality: Slow addition prevents a rapid exothermic spike and minimizes the formation of di-acylated side products or ketene dimerization[3].

Step 3: Reaction Progression & Self-Validation

7. Remove the ice bath and allow the reaction to warm to room temperature.

8. Attach a heating mantle and bring the reaction to a gentle reflux (approx. 40 °C) for 12–16 hours.

9. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting aniline will fluoresce under 254 nm UV and stain positive (yellow/orange) with ninhydrin. The N-acylated product will exhibit a higher

Step 4: Quench and Extraction 10. Once complete conversion is verified, cool the reaction to room temperature. 11. Quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl to neutralize the TEA-HCl salts and unreacted acyl chloride. 12. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). 13. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 14. Purify the crude residue via silica gel flash chromatography using a gradient elution of Hexanes to 30% Ethyl Acetate in Hexanes. 15. Pool the product-containing fractions and evaporate the solvent to afford the pure N-acylated methyl benzoate derivative.

Optimization & Troubleshooting Data

To validate the necessity of the chosen protocol, the quantitative data below summarizes the expected yields when attempting the acylation of highly hindered anthranilic acid derivatives under various conditions[2][3]:

| Base / Catalyst System | Solvent | Temperature | Time (h) | Expected Yield (%) | Observation / Causality |

| TEA (2.5 eq) | DCM | RT | 24 | < 15% | Amine is too deactivated; reaction stalls. |

| Pyridine (2.5 eq) | DCM | Reflux | 24 | 35 - 40% | Pyridine acts as a weak nucleophilic catalyst, but is insufficient for extreme hindrance. |

| TEA (2.5 eq) + DMAP (0.2 eq) | DCM | Reflux | 16 | 85 - 90% | Optimal balance of reactivity and mild conditions. |

| DIPEA (2.5 eq) + DMAP (0.2 eq) | Toluene | 90 °C | 8 | > 92% | High thermal energy overcomes extreme steric barriers, but risks thermal degradation. |

References

-

The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization Source: Int J Mol Sci. 2018;19(2):408 URL:[Link]

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Advances, 2025, 15, 18034-18088 URL:[Link]

Sources

- 1. The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Efficient Ester Hydrolysis of Methyl 2-amino-6-chloro-4-methoxybenzoate

Executive Summary

The conversion of methyl 2-amino-6-chloro-4-methoxybenzoate to its corresponding carboxylic acid represents a significant synthetic challenge. The substrate is highly recalcitrant to standard saponification conditions due to extreme steric shielding and electronic deactivation. This application note provides a comprehensive, field-proven guide to overcoming these barriers, detailing the mechanistic causality behind the resistance and offering two validated protocols: an anhydrous cleavage using Potassium Trimethylsilanolate (KOTMS) and a high-temperature microwave-assisted alkaline hydrolysis.

Mechanistic Rationale & Causality

Standard aqueous basic hydrolysis (e.g., NaOH in MeOH/H₂O at room temperature) typically fails or requires unfeasibly long reaction times for this substrate. As an Application Scientist, it is critical to understand the dual factors causing this resistance:

-

Steric Hindrance: The ortho-chloro and ortho-amino groups create a massive steric shield around the ester moiety. In standard aqueous media, the hydroxide anion (OH⁻) is heavily solvated by a bulky hydration shell via hydrogen bonding. This bulky nucleophile cannot easily penetrate the steric wall to achieve the Bürgi-Dunitz trajectory required for nucleophilic attack on the carbonyl carbon .

-

Electronic Deactivation: The para-methoxy (-OMe) and ortho-amino (-NH₂) groups exert a strong positive mesomeric effect (+M). They donate electron density into the aromatic ring, which conjugates with the ester carbonyl. This significantly reduces the electrophilicity (partial positive charge) of the carbonyl carbon, raising the activation energy for nucleophilic attack.

The Anhydrous KOTMS Solution

To bypass these limitations, Potassium Trimethylsilanolate (KOTMS) is employed in an anhydrous organic solvent (such as THF) . Unlike aqueous hydroxide, the silanolate anion in THF lacks a bulky hydrogen-bonded solvation shell, making it a highly aggressive and sterically unencumbered nucleophile . KOTMS attacks the deactivated carbonyl to form a tetrahedral intermediate. Upon collapse, methoxide is expelled, yielding a transient trimethylsilyl (TMS) ester. This intermediate is highly labile and rapidly hydrolyzes upon aqueous workup to deliver the target carboxylate.

Reaction mechanism of KOTMS-mediated anhydrous ester cleavage.

Experimental Protocols

Protocol A: Anhydrous Cleavage using KOTMS (Preferred Method)

This method is highly recommended for its mild temperature requirements and excellent yield profile.

Reagents:

-

Methyl 2-amino-6-chloro-4-methoxybenzoate (1.0 equiv)

-

Potassium Trimethylsilanolate (KOTMS, 95%) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (10 mL/mmol)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon) for 10 minutes.

-

Dissolution: Dissolve the methyl ester substrate (1.0 equiv) in anhydrous THF (10 mL/mmol) under the inert atmosphere.

-

Reagent Addition: Add KOTMS (3.0 equiv) in one portion. Self-Validation Check: The solution may slightly change color or become heterogeneous as the potassium salt of the product begins to form.

-

Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LCMS until the starting material is completely consumed.

-

Quench: Cool the reaction to room temperature and quench by adding distilled water (10 mL/mmol). Stir for 15 minutes to ensure complete hydrolysis of the TMS-ester intermediate.

-

Impurity Extraction: Wash the aqueous layer with diethyl ether or EtOAc (2 × 5 mL/mmol) to remove unreacted starting material and non-polar impurities. Discard the organic washings.

-

Critical pH Adjustment: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter. Stop at pH 3.5.

-

Causality Note: The product is amphoteric. If the pH drops below 2, the ortho-amino group will protonate, forming a highly water-soluble hydrochloride salt. If the pH is above 5, the carboxylic acid remains deprotonated. The isoelectric point (pI) where the zwitterion/neutral species precipitates is strictly between pH 3–4.

-

-

Isolation: Extract the turbid aqueous layer with EtOAc (3 × 10 mL/mmol). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure 2-amino-6-chloro-4-methoxybenzoic acid.

Step-by-step workflow for the KOTMS-mediated ester hydrolysis protocol.

Protocol B: Microwave-Assisted Alkaline Hydrolysis (Alternative Method)

If anhydrous conditions or KOTMS are unavailable, harsh alkaline conditions under microwave irradiation can force the reaction. Lithium hydroxide is utilized because the smaller Li⁺ cation coordinates effectively with the ester oxygen, slightly increasing its electrophilicity compared to Na⁺ or K⁺.

Reagents:

-

Methyl 2-amino-6-chloro-4-methoxybenzoate (1.0 equiv)

-

LiOH·H₂O (10.0 equiv)

-

Solvent Mixture: THF / MeOH / H₂O (3:1:1 v/v/v)

Step-by-Step Methodology:

-

Preparation: In a microwave-safe reaction vial, suspend the ester (1.0 equiv) in the THF/MeOH/H₂O solvent mixture.

-

Reagent Addition: Add a large excess of LiOH·H₂O (10.0 equiv). Seal the vial with a crimp cap.

-

Irradiation: Subject the vial to microwave irradiation at 120 °C for 90 minutes. Self-Validation Check: High pressure will build up; ensure the microwave reactor's pressure limit is set appropriately (e.g., 15-20 bar).

-